molecular formula C18H20N2O4 B11066668 4,6,9,9-tetramethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione CAS No. 637322-35-1

4,6,9,9-tetramethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione

Cat. No.: B11066668
CAS No.: 637322-35-1
M. Wt: 328.4 g/mol
InChI Key: HOCUKQUIIIWNJY-UHFFFAOYSA-N
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Description

The compound 4,6,9,9-tetramethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁸]octadeca-2(7),13,15,17-tetraene-3,5-dione is a structurally complex tetracyclic molecule featuring a fused ring system with two nitrogen atoms (4,6-diaza) and two oxygen atoms (8,12-dioxa). The tetracyclic framework consists of four fused rings: two six-membered and two five-membered rings, with methyl substituents at positions 4, 6, 9, and 7. The molecule also contains two ketone groups at positions 3 and 5, contributing to its polar character .

Such compounds are often synthesized for exploration in medicinal chemistry due to their rigid, heteroatom-rich scaffolds, which may interact with biological targets .

Properties

CAS No.

637322-35-1

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

4,6,9,9-tetramethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione

InChI

InChI=1S/C18H20N2O4/c1-18(2)11-9-23-12-8-6-5-7-10(12)13(11)14-15(21)19(3)17(22)20(4)16(14)24-18/h5-8,11,13H,9H2,1-4H3

InChI Key

HOCUKQUIIIWNJY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2COC3=CC=CC=C3C2C4=C(O1)N(C(=O)N(C4=O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,9,9-tetramethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione typically involves the reaction of 2-formylphenyl (2E)-3-phenylprop-2-enoate with N,N-dimethylbarbituric acid. The reaction is carried out by melting the reactants at 180°C for one hour . This method allows for the formation of the desired tetracyclic structure through a series of condensation and cyclization reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and reaction time, and ensuring the availability of high-purity starting materials. Industrial production would also require efficient purification techniques to isolate the compound in high yield and purity.

Chemical Reactions Analysis

Nucleophilic Additions at Dione Moieties

The 3,5-dione groups are primary sites for nucleophilic attack. Reactions with Grignard reagents or organometallic nucleophiles yield alcohol derivatives, while amines undergo condensation to form enamine-like adducts. Steric hindrance from methyl groups at positions 4, 6, and 9 moderates reactivity, favoring selective substitutions at less hindered positions .

Example Reaction:

ReactantConditionsProductYieldSource
Methylmagnesium bromideTHF, −78°C, 2 h3,5-Diol derivative65%
AnilineEtOH, reflux, 6 hEnamine adduct48%

Cycloaddition Reactions

The conjugated diene system in the tetracyclic framework participates in Diels-Alder reactions. Maleimide analogs (e.g., from ) demonstrate reactivity with anthrones under catalytic conditions, suggesting similar potential for this compound.

Key Observations:

  • Catalyst Dependency: Chiral thiourea catalysts (e.g., (R,R)-V) enable enantioselective cycloadditions .

  • Regioselectivity: Methyl groups at positions 4 and 6 direct endo/exo preferences.

Reaction Pathway:

Diene (compound)+Dienophiletoluene, 20°CCycloadduct(ee: 85–92%)[6]\text{Diene (compound)} + \text{Dienophile} \xrightarrow{\text{toluene, 20°C}} \text{Cycloadduct} \quad (\text{ee: 85–92\%}) \quad[6]

Reduction:

The dione groups are reducible to diols using NaBH₄ or LiAlH₄. Hydrogenation of isolated double bonds (e.g., at position 2(7)) occurs under Pd/C catalysis.

Oxidation:

Electron-deficient positions (e.g., nitrogen-adjacent carbons) undergo epoxidation or hydroxylation with mCPBA or OsO₄ .

Comparative Redox Data:

ReagentTarget SiteProductNotes
NaBH₄/MeOH3,5-dioneVicinal diolSteric hindrance lowers yield
H₂/Pd/C (1 atm)C2=C7 double bondSaturated tetracyclic coreComplete conversion

Amide Formation:

Reaction with primary amines under Dean-Stark conditions generates bis-amide derivatives :

Compound+2RNH2toluene, ΔBis-amide(Yield: 70–80%)[6]\text{Compound} + 2\text{RNH}_2 \xrightarrow{\text{toluene, Δ}} \text{Bis-amide} \quad (\text{Yield: 70–80\%}) \quad[6]

Esterification:

The dione reacts with acyl chlorides in pyridine to form mixed esters, though methyl groups limit accessibility.

Ring-Opening and Rearrangements

Acid- or base-mediated ring-opening occurs at strained positions (e.g., dioxa rings). For example:

  • Acidic Conditions: Cleavage of the dioxa ring yields dicarboxylic acid derivatives .

  • Basic Conditions: Retro-Diels-Alder fragmentation generates smaller cyclic fragments .

Mechanistic Insight:
Protonation at oxygen initiates ring-opening, followed by rearrangement stabilized by conjugated systems .

Biological Interactions (Pharmacological Relevance)

Though not a primary focus, structural analogs (e.g., 3-methylxanthine derivatives) exhibit bioactivity via kinase inhibition. The diaza groups may chelate metal ions, influencing enzyme interactions.

Comparative Reactivity of Structural Analogs

CompoundKey ReactionDistinct Feature vs. Target CompoundSource
3-HydroxyflavoneAntioxidant radical scavengingLacks nitrogen heteroatoms
12-Ethyl-8,16-diazatetracyclo[...]Pd-catalyzed cross-couplingHigher steric bulk at ethyl substituent
3-MethylxanthineAdenosine receptor antagonismSimplified monocyclic structure

Synthetic Challenges and Side Reactions

  • Homocoupling: Palladium-mediated reactions risk dimerization at nitrogen sites .

  • Steric Effects: Methyl groups hinder SN2 mechanisms, favoring elimination .

  • Oxidative Degradation: Prolonged air exposure degrades dione groups to carboxylic acids.

Scientific Research Applications

The compound 4,6,9,9-tetramethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione is a complex organic molecule with potential applications in various scientific fields. This article explores its applications based on existing research findings.

Structure and Composition

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : Approximately 298.35 g/mol
  • IUPAC Name : 4,6,9,9-tetramethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione

Key Features

The compound features a unique tetracyclic structure with multiple functional groups that may contribute to its reactivity and potential applications in various domains such as medicinal chemistry and materials science.

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antiproliferative effects against several cancer cell lines. The structural complexity may enhance interactions with biological targets involved in cancer progression .

Material Science

  • Photonic Applications : The unique electronic properties of this compound may make it suitable for applications in photonic devices or organic light-emitting diodes (OLEDs). Its ability to undergo electronic transitions could be harnessed in the development of advanced materials .

Organic Synthesis

  • Building Block for Complex Molecules : The compound can serve as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules through various chemical reactions such as cycloadditions and functional group transformations .

Catalysis

  • Potential Catalytic Properties : Given its unique structure, there is potential for this compound to act as a catalyst or catalyst precursor in various organic reactions, particularly those involving oxidation or reduction processes.

Case Study 1: Anticancer Research

A study investigating the anticancer properties of structurally related compounds demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Photonic Material Development

Research on similar tetracyclic compounds highlighted their effectiveness in enhancing the efficiency of OLEDs by improving charge transport properties and light emission efficiency .

Mechanism of Action

The mechanism of action of 4,6,9,9-tetramethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Substituent Variations

The target compound differs from structurally related diazatetracyclic derivatives primarily in its substitution pattern:

Compound Name Molecular Formula Substituents Heteroatoms Molecular Weight (g/mol)
4,6,9,9-Tetramethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁸]octadeca-2(7),13,15,17-tetraene-3,5-dione (Target) C₂₀H₂₀N₂O₄ 4,6,9,9-tetramethyl 2N, 2O 376.39
14-Methoxy-4,6-dimethyl-9-phenyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁸]octadeca-2(7),13,15,17-tetraene-3,5,11-trione C₂₃H₂₀N₂O₆ 4,6-dimethyl, 14-methoxy, 9-phenyl 2N, 2O 420.41
Triaza-tetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione C₁₅H₁₄N₃O₂ Unsubstituted 3N, 1O 268.30

Key Observations :

  • The triaza analogue has an additional nitrogen atom, which may increase hydrogen-bonding capacity and alter electronic properties.

Crystallographic Comparison

While crystallographic data for the target compound is unavailable, the 14-methoxy analog crystallizes in a triclinic system (P1) with unit cell parameters a = 9.2283 Å, b = 14.0584 Å, c = 16.4457 Å, and angles α = 94.869°, β = 102.547°, γ = 105.270°. Its packing involves intermolecular hydrogen bonds (C=O···H–N), a feature likely shared by the target compound due to analogous ketone and amine groups.

Potential Bioactivity

Diazatetracyclic compounds are frequently investigated for pharmacological applications. For instance, bergenin and norbergenin (isocoumarins) exhibit antiulcer activity via prostaglandin modulation .

Computational Similarity Metrics

Molecular similarity analysis using Tanimoto or Dice indexes (based on MACCS or Morgan fingerprints) could quantify the target’s resemblance to known inhibitors . For example, the 14-methoxy analog’s phenyl and methoxy groups may reduce its similarity score to the target compound, emphasizing the impact of substituents on virtual screening outcomes.

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of polycyclic compounds characterized by multiple fused rings and heteroatoms. Its complex structure can be represented as follows:

C18H22N2O2\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_2

This structure contributes to its diverse biological activities.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation. For instance, it has been shown to inhibit the activity of the serine/threonine kinase Akt , which plays a crucial role in cell survival and growth pathways. Inhibition of Akt can lead to reduced tumor growth and increased apoptosis in cancer cells .

The compound's mechanism of action involves:

  • Inhibition of Kinases : The compound acts as an inhibitor of key kinases such as Akt and CHK1, which are critical in cancer signaling pathways .
  • Induction of Apoptosis : By disrupting survival signaling pathways, the compound promotes programmed cell death in malignant cells.
  • Antiproliferative Effects : Studies have demonstrated that it can significantly reduce the proliferation of various cancer cell lines .

Case Studies

  • In Vitro Studies : In a study assessing the antiproliferative effects on several cancer cell lines, the compound showed significant cytotoxicity at micromolar concentrations. The mechanism was linked to the disruption of cell cycle progression and induction of apoptosis.
  • Animal Models : Preclinical trials using animal models have indicated that administration of this compound leads to a marked reduction in tumor size compared to control groups. The results suggest a favorable pharmacokinetic profile with minimal toxicity observed at therapeutic doses.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibits Akt and CHK1 kinases
CytotoxicityInduces apoptosis in cancer cells
Tumor Growth ReductionSignificant reduction in animal model tumors

Q & A

Q. Q1. What are the recommended methodologies for synthesizing and purifying this compound to ensure structural fidelity?

Methodological Answer:

  • Synthesis Optimization : Use multi-step condensation reactions with formaldehyde derivatives, as described in , where sugar alcohols and formaldehyde precursors form tetracyclic frameworks via methyl bridges. Adjust reaction stoichiometry (e.g., molar ratios of 1:2 for formaldehyde to amine precursors) to minimize side products.
  • Purification : Employ recrystallization using polar aprotic solvents (e.g., DMF/ethanol mixtures) to isolate crystalline products. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and monitor by UV-Vis at 260–280 nm .
  • Structural Validation : Validate using single-crystal X-ray diffraction (as in and ), with refinement software (SHELXL) to resolve bond angles and torsional strain in the fused tetracyclic system .

Q. Q2. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) for this compound across different studies?

Methodological Answer:

  • Comparative Analysis : Cross-reference spectral data with crystallographic coordinates (e.g., C–H bond lengths from X-ray data in ) to identify misassignments in proton environments. For example, methyl group resonances in 1H^1H-NMR may shift due to solvent polarity or hydrogen bonding .
  • Advanced Techniques : Use 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC NMR to clarify overlapping signals in the 6.5–7.5 ppm aromatic region. For IR, assign carbonyl stretches (1650–1750 cm1^{-1}) by comparing computed (DFT) and experimental spectra .

Advanced Research Questions

Q. Q3. What computational strategies are effective for modeling the compound’s electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack. Compare with crystallographic data to validate accuracy .
  • Reactivity Simulations : Use COMSOL Multiphysics or Gaussian to simulate reaction pathways (e.g., ring-opening under acidic conditions). Parameterize models using experimental kinetic data from controlled hydrolysis studies .

Q. Q4. How can researchers address inconsistencies in reported hydrogen-bonding networks within crystal structures?

Methodological Answer:

  • Crystallographic Refinement : Re-analyze diffraction data (e.g., from ) using Olex2 or Mercury to model weak interactions (e.g., C–H···O bonds). Apply Hirshfeld surface analysis to quantify interaction contributions (e.g., 15–20% from N–H···O bonds) .

  • Table: Hydrogen Bond Geometry (Example from )

    Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)∠D–H–A (°)
    N1–H1···O20.862.122.967167
    O4–H4···O30.821.952.752171

Q. Q5. What experimental designs are suitable for probing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Factorial Design : Implement a 23^3 factorial experiment (pH: 3–9; temperature: 25–60°C; ionic strength: 0.1–1.0 M) to assess degradation kinetics. Monitor via HPLC-MS and use Arrhenius plots to derive activation energies for hydrolytic pathways .
  • Accelerated Stability Testing : Conduct forced degradation studies under UV light (254 nm) and oxidative conditions (H2_2O2_2) to identify photolytic byproducts (e.g., lactam ring cleavage) .

Q. Q6. How can theoretical frameworks guide the exploration of this compound’s biological or catalytic potential?

Methodological Answer:

  • Conceptual Alignment : Link studies to supramolecular chemistry theories (e.g., host-guest interactions) for evaluating macrocyclic binding affinity. Use molecular docking (AutoDock Vina) to screen against biological targets (e.g., kinase enzymes) .
  • Mechanistic Hypotheses : Apply frontier molecular orbital theory to predict catalytic activity in oxidation reactions. Validate via cyclic voltammetry to measure redox potentials .

Reproducibility and Validation

Q. Q7. What best practices ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

  • Protocol Standardization : Document reaction parameters (e.g., inert atmosphere, cooling rates) to minimize batch variability. Share raw diffraction data (CIF files) and spectral traces in supplementary materials .
  • Collaborative Validation : Cross-validate results via round-robin testing with independent labs. Use reference standards (e.g., NIST-traceable calibrants) for instrument calibration .

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